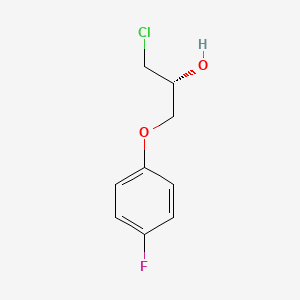

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Description

®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of a chlorine atom, a fluorophenoxy group, and a hydroxyl group attached to a propanol backbone. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Propriétés

IUPAC Name |

(2R)-1-chloro-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIKOYZBGUHWAB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584212 | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307532-04-3 | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307532-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Ring-Opening of (R)-Epichlorohydrin with 4-Fluorophenol

The most established synthetic route to this compound involves the nucleophilic ring-opening of (R)-epichlorohydrin by 4-fluorophenol under basic conditions. This method proceeds as follows:

Reaction Mechanism: The phenolic oxygen of 4-fluorophenol acts as a nucleophile, attacking the less hindered carbon of the epoxide ring in (R)-epichlorohydrin, resulting in ring-opening and formation of the propanol backbone with retention of stereochemistry.

Reaction Conditions: The reaction typically employs a base such as sodium hydroxide or potassium carbonate to deprotonate 4-fluorophenol, enhancing nucleophilicity and neutralizing the generated hydrogen chloride.

Solvent and Temperature: Common solvents include polar aprotic solvents or aqueous media, with reaction temperatures optimized to balance reaction rate and selectivity.

Yield and Purity: This method yields the desired chiral alcohol with good enantiomeric excess and moderate to high yields. One-pot synthesis variations have reported yield improvements of 10-20% over traditional batch methods.

Industrial Adaptation: Continuous flow reactors have been utilized industrially to improve control over reaction parameters, enhance safety, and increase throughput compared to batch processes.

Continuous Flow Synthesis

Process Description: Reactants (R)-epichlorohydrin and 4-fluorophenol are continuously fed into a flow reactor where the nucleophilic substitution occurs. The product is continuously removed, allowing steady-state operation.

-

- Enhanced heat and mass transfer.

- Improved reaction control leading to higher selectivity.

- Safer handling of reactive intermediates.

- Scalable and reproducible production.

Outcome: This method is preferred for large-scale synthesis due to increased yield and process efficiency.

Related Synthetic Routes and Analogous Preparations

While direct literature on alternative synthetic routes specifically for this compound is limited, related methodologies and insights can be drawn from the synthesis of structurally similar compounds:

Halohydrin Formation and Substitution: Some syntheses of related chiral chloropropanol derivatives involve halohydrin intermediates and subsequent nucleophilic substitutions with fluorophenol derivatives.

Use of Protective Groups and Chiral Resolution: In cases where racemic mixtures are formed, chiral resolution or asymmetric catalysis may be employed to isolate the (R)-enantiomer.

Pharmacologically Relevant Derivatives: Complex synthetic sequences involving halogenated phenoxy groups have been reported in medicinal chemistry patents and literature, often involving multi-step reactions with careful control of stereochemistry and functional group transformations.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Industrial Applicability | Yield Improvement |

|---|---|---|---|---|---|

| Nucleophilic ring-opening | (R)-Epichlorohydrin, 4-fluorophenol, NaOH or K2CO3 | Room temperature to moderate heat, polar aprotic or aqueous solvent | High stereoselectivity, straightforward | Suitable for batch and flow synthesis | Baseline yield |

| One-pot synthesis variation | Same as above | Optimized base concentration and temperature | Simplified process, 10-20% higher yield | Suitable for scale-up | +10-20% yield |

| Continuous flow synthesis | Same as above | Continuous feed, controlled temperature and residence time | Enhanced control, safety, scalability | Preferred for industrial scale | Higher yield and purity |

| Related halohydrin substitution | Halohydrin intermediates, fluorophenol derivatives | Multi-step, may involve protective groups | Access to analogs, chiral purity control | Specialized applications | Variable |

Detailed Research Findings and Notes

The nucleophilic ring-opening mechanism is well-established in asymmetric synthesis, preserving the chiral center of (R)-epichlorohydrin and allowing for high enantiomeric purity of the product.

The use of bases such as potassium carbonate is preferred to avoid harsh conditions that might cause racemization or side reactions.

Continuous flow technology is increasingly adopted in pharmaceutical manufacturing for chiral intermediates due to its advantages in process intensification and safety.

While patents and literature describe complex synthetic routes for related fluorophenoxy compounds, the direct preparation of this compound remains most efficiently achieved via the nucleophilic epoxide ring-opening route.

No credible alternative preparation methods or catalytic asymmetric syntheses specifically targeting this compound were found in the reviewed authoritative sources.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary hydroxyl group at the C2 position undergoes oxidation to form a ketone. This reaction is critical for modifying the compound’s polarity and reactivity.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution | 1-Chloro-3-(4-fluorophenoxy)propan-2-one | Two-electron oxidation via acid-catalyzed deprotonation |

| Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane | 1-Chloro-3-(4-fluorophenoxy)propan-2-one | Mild oxidation preserving stereochemistry |

The fluorophenoxy group stabilizes the intermediate oxonium ion, facilitating ketone formation. Chiral centers are retained due to the absence of racemization under mild conditions (e.g., PCC) .

Nucleophilic Substitution Reactions

The chlorine atom at C1 participates in bimolecular nucleophilic substitution (SN₂), though steric hindrance from the bulky fluorophenoxy group slightly reduces reactivity compared to primary chlorides.

| Nucleophile | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C | (R)-1-Azido-3-(4-fluorophenoxy)propan-2-ol | Inversion at C1 (Walden inversion) |

| Sodium thiophenolate (PhSNa) | Ethanol, reflux | (R)-1-Phenylthio-3-(4-fluorophenoxy)propan-2-ol | Partial racemization due to solvent effects |

SN₂ mechanisms dominate, with transition states influenced by the electron-withdrawing fluorophenoxy group, which polarizes the C–Cl bond. Steric effects reduce reaction rates compared to less hindered analogs .

Reduction Reactions

The chlorine atom can be replaced via radical pathways or catalytic hydrogenolysis, though these are less common.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dry THF, 0°C → RT | (R)-3-(4-Fluorophenoxy)propan-2-ol | Side reactions may occur due to competing alcohol reduction |

| H₂/Pd-C | Ethanol, 25°C | (R)-3-(4-Fluorophenoxy)propan-2-ol | Retains stereochemistry via heterolytic cleavage |

Reduction of the C–Cl bond is selective under hydrogenolysis conditions, preserving the hydroxyl group and fluorophenoxy moiety.

Etherification and Protecting Group Strategies

The hydroxyl group can be protected or functionalized to enhance stability during multi-step syntheses.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Pyridine, RT | (R)-1-Chloro-3-(4-fluorophenoxy)-2-(TMS-oxy)propane | Stabilizes alcohol for Grignard reactions |

| Acetic anhydride | DMAP, CH₂Cl₂ | (R)-1-Chloro-3-(4-fluorophenoxy)-2-acetoxypropane | Facilitates selective substitution at C1 |

Protection strategies are essential for synthesizing derivatives used in pharmaceuticals or agrochemicals .

Mechanistic Insights and Stereochemical Considerations

-

Oxidation : Proceeds via a two-step deprotonation-oxidation sequence, with the fluorophenoxy group enhancing intermediate stability through resonance.

-

Substitution : SN₂ pathways are favored for small nucleophiles (e.g., azide), while bulkier nucleophiles may exhibit mixed SN₁/SN₂ behavior due to steric effects .

-

Chirality Retention : Mild reagents (e.g., PCC) preserve the (R)-configuration, critical for enantioselective synthesis.

This compound’s versatility in synthetic chemistry underscores its value as a chiral building block for bioactive molecules. Future studies should explore its catalytic asymmetric reactions and applications in drug discovery.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol serves as an important intermediate in the synthesis of more complex organic molecules. Its chirality makes it particularly valuable in asymmetric synthesis, where it can act as a chiral auxiliary to enhance the selectivity of reactions. This property is crucial for developing pharmaceuticals that require specific stereochemistry for efficacy and safety.

Reactions and Transformations

The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to form the corresponding alcohol.

- Substitution : The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Pharmacological Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features may enhance bioavailability and therapeutic efficacy. Compounds with similar structures have been linked to pharmacological activities such as selective serotonin reuptake inhibition (SSRIs) and potential neuropharmacological effects .

Biological Activity Studies

Research has shown that this compound can interact with various biological targets, including enzymes and receptors involved in neurotransmission. Understanding these interactions is vital for assessing its pharmacological potential and safety profile .

Industrial Applications

Agrochemicals and Specialty Chemicals

this compound is also employed in the production of specialty chemicals, including agrochemicals. Its ability to serve as a precursor for various chemical syntheses makes it valuable in industrial applications where specific chemical properties are required .

Case Studies

Mécanisme D'action

The mechanism of action of ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorophenoxy group can engage in hydrophobic interactions with the enzyme’s binding pocket. These interactions can modulate the enzyme’s activity and affect the overall biological pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-(+)-1-Chloro-3-(4-chlorophenoxy)-2-propanol

- ®-(+)-1-Chloro-3-(4-bromophenoxy)-2-propanol

- ®-(+)-1-Chloro-3-(4-methylphenoxy)-2-propanol

Uniqueness

®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. This makes ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol particularly valuable in the design of pharmaceuticals and other bioactive compounds, as the fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity.

Activité Biologique

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is an organic compound notable for its unique structural features, which include a chlorine atom, a fluorophenoxy group, and a hydroxyl group. This compound is a chiral molecule, existing in two enantiomeric forms: (R)-(+)- and (S)-(-)-1-chloro-3-(4-fluorophenoxy)-2-propanol. The biological activity of this compound is closely related to its structural characteristics, influencing its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 204.63 g/mol. Its chirality plays a significant role in its biological interactions, as different enantiomers can exhibit distinct pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmacological Properties : Compounds with similar structures often exhibit significant pharmacological properties. The fluorophenoxy group enhances lipophilicity and bioavailability, which may improve the efficacy of this compound as a therapeutic agent. Similar compounds have been identified as selective serotonin reuptake inhibitors (SSRIs) or possessing neuropharmacological effects .

- Binding Affinity : Interaction studies indicate that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. Understanding these interactions is critical for evaluating its pharmacological potential and safety profile .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique position in medicinal chemistry:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fluoxetine | SSRI with fluorinated phenyl group | Antidepressant; selective serotonin reuptake inhibitor |

| Duloxetine | Dual reuptake inhibitor | Treats depression and anxiety disorders |

| Tomoxetine | Norepinephrine reuptake inhibitor | Potential treatment for ADHD |

| Nisoxetine | Similar structure to Tomoxetine | Norepinephrine reuptake inhibition |

This table highlights that while many compounds share structural similarities, the specific combination of halogen substituents in this compound contributes to its distinct biological profile .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological characterization of this compound. For instance:

- Synthesis Techniques : Various synthetic methods have been developed to produce this compound, emphasizing its versatility for research and industrial applications .

- Pharmacodynamics : Pharmacodynamic studies suggest that this compound may exhibit selective binding to specific receptors, influencing its therapeutic potential. For example, research indicates that related compounds can modulate serotonin levels, impacting mood disorders .

Q & A

Q. What are the standard synthetic routes for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol?

The compound is synthesized via a multi-step process involving condensation and kinetic resolution. For example, 3,4-difluorophenol reacts with racemic glycidol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to form an epoxide intermediate. Subsequent ring-opening with Li₂CuCl₄ yields racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol. Enantiomeric resolution is achieved via transesterification with vinyl butyrate catalyzed by Rhizomucor miehei lipase (RML), isolating the (R)-enantiomer through column chromatography .

Q. How is enantiomeric purity validated during synthesis?

Chiral analytical techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or polarimetry are used. For instance, enzymatic resolution efficiency can be monitored by measuring optical rotation ([α]D) or using chiral columns (e.g., Chiralpak AD-H) to confirm >99% enantiomeric excess (ee) .

Q. What spectroscopic methods characterize this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the chloropropyl and fluorophenoxy groups (e.g., δ ~4.5 ppm for the chlorinated CH₂ group).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 236.695 (C₁₀H₁₁ClFO₂) .

- FTIR : Peaks at ~1100 cm⁻¹ (C-O-C ether stretch) and ~750 cm⁻¹ (C-Cl stretch) .

Q. What intermediates are critical in synthesizing this compound?

Key intermediates include:

- Epoxide derivatives : e.g., 2-(3,4-difluorophenoxymethyl)oxirane, formed via glycidol condensation.

- Racemic chloropropanol : Generated via Cu-catalyzed ring-opening of the epoxide .

Advanced Research Questions

Q. How do reaction conditions influence substitution reactions at the chloropropyl group?

Reaction kinetics and selectivity depend on:

Q. What strategies optimize enzymatic resolution for higher enantiomeric excess?

Variables include:

- Enzyme selection : Rhizomucor miehei lipase (RML) shows higher enantioselectivity than Candida antarctica lipase.

- Solvent systems : Vinyl butyrate in hexane increases ee by reducing water-induced hydrolysis.

- Temperature control : 25–30°C balances enzyme activity and stability .

Q. How can computational methods predict reactivity or binding affinity?

- Quantum mechanics/molecular mechanics (QM/MM) : Models transition states for substitution reactions.

- Docking studies : Predict interactions with biological targets (e.g., β-adrenergic receptors) using software like AutoDock Vina.

- QSPR models : Correlate substituent effects (e.g., fluorine position) with physicochemical properties .

Q. What are common side reactions during synthesis, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.